1-(6-(N-(2-n-Propyl-n-pentanoyl)glycyl)amino-n-hexylcarbamoyl)-5-fluorouracil 1-(6-(N-(2-n-Propyl-n-pentanoyl)glycyl)amino-n-hexylcarbamoyl)-5-fluorouracil
Brand Name: Vulcanchem
CAS No.: 134460-39-2
VCID: VC21195759
InChI: InChI=1S/C21H34FN5O5/c1-3-9-15(10-4-2)18(29)25-13-17(28)23-11-7-5-6-8-12-24-20(31)27-14-16(22)19(30)26-21(27)32/h14-15H,3-13H2,1-2H3,(H,23,28)(H,24,31)(H,25,29)(H,26,30,32)
SMILES: CCCC(CCC)C(=O)NCC(=O)NCCCCCCNC(=O)N1C=C(C(=O)NC1=O)F
Molecular Formula: C21H34FN5O5
Molecular Weight: 455.5 g/mol

1-(6-(N-(2-n-Propyl-n-pentanoyl)glycyl)amino-n-hexylcarbamoyl)-5-fluorouracil

CAS No.: 134460-39-2

Cat. No.: VC21195759

Molecular Formula: C21H34FN5O5

Molecular Weight: 455.5 g/mol

* For research use only. Not for human or veterinary use.

1-(6-(N-(2-n-Propyl-n-pentanoyl)glycyl)amino-n-hexylcarbamoyl)-5-fluorouracil - 134460-39-2

Specification

CAS No. 134460-39-2
Molecular Formula C21H34FN5O5
Molecular Weight 455.5 g/mol
IUPAC Name 5-fluoro-2,4-dioxo-N-[6-[[2-(2-propylpentanoylamino)acetyl]amino]hexyl]pyrimidine-1-carboxamide
Standard InChI InChI=1S/C21H34FN5O5/c1-3-9-15(10-4-2)18(29)25-13-17(28)23-11-7-5-6-8-12-24-20(31)27-14-16(22)19(30)26-21(27)32/h14-15H,3-13H2,1-2H3,(H,23,28)(H,24,31)(H,25,29)(H,26,30,32)
Standard InChI Key YEASNVKEKVHQLR-UHFFFAOYSA-N
SMILES CCCC(CCC)C(=O)NCC(=O)NCCCCCCNC(=O)N1C=C(C(=O)NC1=O)F
Canonical SMILES CCCC(CCC)C(=O)NCC(=O)NCCCCCCNC(=O)N1C=C(C(=O)NC1=O)F

Introduction

1-(6-(N-(2-n-Propyl-n-pentanoyl)glycyl)amino-n-hexylcarbamoyl)-5-fluorouracil is classified under the CAS Registry Number 134460-39-2. The compound possesses several synonyms in scientific literature, including its abbreviated designation UK-25. According to systematic nomenclature standards, the IUPAC name for this compound is 5-fluoro-2,4-dioxo-N-[6-[[2-(2-propylpentanoylamino)acetyl]amino]hexyl]pyrimidine-1-carboxamide, which precisely describes its complex molecular structure. This nomenclature highlights the compound's relationship to pyrimidine derivatives while specifying its unique structural modifications. The assignment of multiple naming conventions facilitates accurate identification across various chemical databases and research publications, ensuring consistency in the scientific community's understanding and reference to this specific molecule.

Historical Context and Development

The development of UK-25 emerged from research aimed at improving the therapeutic profile of fluoropyrimidines. Initial studies conducted in the early 1990s demonstrated that UK-25, along with UK-21 (2',3',5'-tris-O-[N-(2-n-propyl-n-pentanoyl)glycyl]-5-fluorouridine), represented promising advances in anticancer therapy. These compounds were specifically designed to maintain or enhance antitumor efficacy while mitigating the immunosuppressive effects commonly associated with conventional chemotherapeutic agents . The research pathway for UK-25 was part of a broader scientific endeavor to create more selectively targeted anticancer compounds with improved therapeutic indices. The development process involved systematic structural modifications and thorough biological evaluations to optimize both pharmacokinetic and pharmacodynamic properties.

Chemical Properties and Structure

1-(6-(N-(2-n-Propyl-n-pentanoyl)glycyl)amino-n-hexylcarbamoyl)-5-fluorouracil exhibits a complex chemical structure that directly influences its biological activity and pharmaceutical properties. The compound's architecture represents a strategic modification of the 5-fluorouracil core structure, incorporating specific functional groups designed to enhance its pharmacological profile. These structural features contribute to the compound's unique interaction with biological systems, ultimately determining its therapeutic potential as an anticancer agent . Understanding the intricate chemical nature of UK-25 provides valuable insights into its mechanism of action and guides further development of similar compounds with enhanced efficacy.

Molecular Structure and Composition

The molecular formula of 1-(6-(N-(2-n-Propyl-n-pentanoyl)glycyl)amino-n-hexylcarbamoyl)-5-fluorouracil is C21H34FN5O5, corresponding to a molecular weight of 455.5 g/mol. The structure features a 5-fluorouracil core, which is modified with a hexylcarbamoyl linker and a 2-n-propyl-n-pentanoylglycyl group. The compound's backbone contains multiple amide bonds that contribute to its stability and biodistribution characteristics. The structure can be represented using various chemical notations, including SMILES (CCCC(CCC)C(=O)NCC(=O)NCCCCCCNC(=O)N1C=C(C(=O)NC1=O)F) and InChI (InChI=1S/C21H34FN5O5/c1-3-9-15(10-4-2)18(29)25-13-17(28)23-11-7-5-6-8-12-24-20(31)27-14-16(22)19(30)26-21(27)32/h14-15H,3-13H2,1-2H3,(H,23,28)(H,24,31)(H,25,29)(H,26,30,32)).

The following table outlines the key structural components and chemical identifiers of UK-25:

PropertyValue
Molecular FormulaC21H34FN5O5
Molecular Weight455.5 g/mol
CAS Number134460-39-2
IUPAC Name5-fluoro-2,4-dioxo-N-[6-[[2-(2-propylpentanoylamino)acetyl]amino]hexyl]pyrimidine-1-carboxamide
Standard InChIKeyYEASNVKEKVHQLR-UHFFFAOYSA-N
Canonical SMILESCCCC(CCC)C(=O)NCC(=O)NCCCCCCNC(=O)N1C=C(C(=O)NC1=O)F

Pharmacological Properties and Mechanism of Action

1-(6-(N-(2-n-Propyl-n-pentanoyl)glycyl)amino-n-hexylcarbamoyl)-5-fluorouracil (UK-25) demonstrates significant pharmacological activity, particularly in the context of cancer treatment. As a derivative of 5-fluorouracil, UK-25 likely shares certain mechanistic similarities with its parent compound while exhibiting distinct pharmacokinetic characteristics due to its structural modifications. Research findings indicate that these modifications result in enhanced bioavailability when administered orally, representing a significant advancement over many conventional chemotherapeutic agents that require parenteral administration. Furthermore, the compound appears to maintain potent antitumor activity while exhibiting reduced immunosuppressive effects, addressing a major limitation of many existing anticancer drugs .

Bioavailability and Route of Administration

One of the most notable characteristics of UK-25 is its superior oral bioavailability compared to related compounds. Research has demonstrated that UK-25 administered orally shows comparable bioavailability to other drugs, making it particularly promising as an oral anticancer agent. This property contrasts with UK-21, another fluoropyrimidine derivative, which exhibits poor bioavailability when administered orally but demonstrates strong efficacy when administered parenterally. The ability of UK-25 to maintain therapeutic effectiveness through oral administration represents a significant advantage in terms of patient comfort, compliance, and potential for outpatient treatment regimens . This characteristic may be attributed to the specific structural modifications that enhance the compound's absorption across the gastrointestinal mucosa while potentially protecting it from premature degradation.

Antitumor Activity and Selectivity

UK-25 has demonstrated impressive antitumor activity against multiple experimental cancer models. Studies have shown that orally administered UK-25 effectively inhibits the growth of various tumor types, including Sarcoma-180 (S-180), P388 leukemia, L1210 leukemia, and Lewis lung carcinoma (LLC) . This broad-spectrum activity suggests that UK-25 may have potential applications across different cancer types. Importantly, the compound achieves these therapeutic effects while exhibiting milder immunosuppressive consequences compared to conventional chemotherapeutic agents. This favorable selectivity profile potentially reduces the risk of opportunistic infections and other complications associated with immunosuppression during cancer treatment, representing a significant advancement in the field of cancer therapy.

Research Findings and Experimental Evidence

Extensive research has been conducted to evaluate the therapeutic potential of 1-(6-(N-(2-n-Propyl-n-pentanoyl)glycyl)amino-n-hexylcarbamoyl)-5-fluorouracil. These investigations have yielded valuable insights into the compound's efficacy, safety profile, and potential clinical applications. Experimental studies, primarily conducted in preclinical models, have consistently demonstrated the compound's antitumor properties across various cancer types. The evidence collected from these research endeavors provides a strong foundation for understanding UK-25's mechanism of action and therapeutic potential. Additionally, comparative analyses with other fluoropyrimidines have helped elucidate the unique advantages offered by this compound in the context of cancer treatment .

Comparative Analysis with Other Anticancer Agents

When compared to conventional fluoropyrimidines and other anticancer agents, UK-25 exhibits several distinguishing characteristics. Most notably, UK-25 demonstrates mild immunosuppressive effects relative to its antitumor activity, addressing a significant limitation of many existing chemotherapeutic regimens. This favorable therapeutic index potentially allows for more aggressive dosing strategies with reduced risk of immunosuppression-related complications. Additionally, the compound's effective oral bioavailability represents an advantage over many anticancer drugs that require intravenous administration, potentially improving patient quality of life and reducing healthcare costs associated with parenteral therapy . These comparative advantages position UK-25 as a promising candidate for further development in the field of cancer therapy.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator